tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate structural analysis
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate structural analysis
An In-depth Technical Guide to the Structural Analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
This guide provides an in-depth exploration of the essential analytical methodologies required for the comprehensive structural elucidation and stereochemical verification of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. As a pivotal chiral building block in contemporary drug discovery, the unequivocal confirmation of its structure and stereopurity is paramount to ensuring the safety, efficacy, and reproducibility of novel therapeutics. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of a Chiral Scaffold
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a high-value synthetic intermediate characterized by a piperidine core functionalized with a hydroxyl and a Boc-protected amine group. Its specific stereochemistry—the (3S,4S) configuration—defines a trans relationship between these two substituents, creating a rigid and well-defined three-dimensional structure. This precise spatial arrangement is frequently exploited by medicinal chemists to orient pharmacophoric elements, making it a cornerstone in the synthesis of a wide array of biologically active molecules.
Given its role as a foundational component, rigorous structural analysis is not merely a procedural step but a fundamental requirement of quality control. The presence of diastereomers or enantiomeric impurities can drastically alter the pharmacological and toxicological profile of a final drug product. This guide details the critical analytical techniques and the underlying scientific principles for its complete characterization.
Molecular Identity and Physicochemical Properties
A complete understanding begins with the fundamental properties of the molecule. The structural integrity is confirmed through a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle.
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Molecular Formula: C₁₀H₂₀N₂O₃
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Stereochemistry: (3S,4S) configuration, indicating a trans arrangement of the hydroxyl and carbamate groups on the piperidine ring.[1][2]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | [1] |
| CAS Number | 724788-22-1 | [2][3] |
| PubChem CID | 58395893 | [1][3] |
| InChI Key | MLTCALYMVICSBJ-YUMQZZPRSA-N | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | [1][3] |
Workflow for Comprehensive Structural Verification
A multi-technique approach is essential for unambiguous structural confirmation. The workflow logically progresses from establishing the molecular formula and core functional groups to defining the precise connectivity and, finally, confirming the stereochemistry.
Caption: Logical workflow for the structural analysis of the target compound.
Spectroscopic Elucidation of the Core Structure
Mass Spectrometry (MS)
Causality: Mass spectrometry serves as the primary tool for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI-MS system operating in positive ion mode.
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Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.
Expected Results & Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. Given the molecular weight of 216.28 g/mol , the corresponding peak should appear at m/z 217.15 (calculated for C₁₀H₂₁N₂O₃⁺). The presence of this ion confirms the elemental composition and molecular weight. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 239.13, may also be observed.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 217.15 | Confirms the molecular weight of the compound. |
| [M+Na]⁺ | 239.13 | Common sodium adduct, further supports MW. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol:
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Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl).
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Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
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Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
Expected Results & Interpretation: The IR spectrum will provide a distinct fingerprint of the molecule, confirming the presence of the hydroxyl, amine, and carbamate functionalities.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group |
| 3350-3250 (sharp) | N-H stretch | Amine (carbamate) |
| 2975-2850 | C-H stretch | Aliphatic (piperidine & Boc) |
| ~1680 | C=O stretch | Carbonyl (carbamate)[4] |
| ~1520 | N-H bend | Amine (carbamate) |
| ~1160 | C-O stretch | Ester (carbamate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR provides information on the proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. This combination allows for the definitive mapping of the molecular structure.
Experimental Workflow:
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
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D₂O Exchange: To confirm the identity of the -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[5]
Expected Results & Interpretation:
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¹H NMR: A key feature is the singlet at ~1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protecting group.[5][6] The protons on the piperidine ring will appear as a series of complex multiplets between ~2.5 and 4.0 ppm. The protons attached to heteroatoms (-NH and -OH) will likely appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.[5]
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¹³C NMR: The spectrum will show 10 distinct carbon signals. Notable peaks include the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[6][7]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H Signals | ~1.40 | s | 9H | C(CH₃)₃ |
| 2.50-3.80 | m | 8H | Piperidine H + NH | |
| ~4.50 | d | 1H | OH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ¹³C Signals | ~28.3 | C(CH₃)₃ | ||
| ~40-60 | Piperidine CH₂, CH | |||
| ~68.5 | C-OH | |||
| ~77.5 | C(CH₃)₃ | |||
| ~155.6 | C=O |
Definitive Stereochemical Analysis via Chiral HPLC
Causality: While NMR can suggest the relative trans stereochemistry, it cannot determine the absolute configuration or detect small amounts of the enantiomer or other diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. The method relies on a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for this class of compounds.[8][9]
Experimental Workflow:
Caption: Workflow for chiral HPLC method development and analysis.
Experimental Protocol:
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Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.) to find the one providing the best resolution. A Chiralpak® IC-3 column is often a good starting point for piperidine derivatives.[8][10]
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Mobile Phase Optimization: Develop an isocratic method, typically under normal-phase conditions. A common mobile phase consists of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[9]
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of approximately 0.5 mg/mL.
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Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a low wavelength (~210 nm) where the carbamate absorbs.
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Validation: The method must be validated for specificity by injecting a racemic or diastereomeric mixture to confirm the retention times of all potential impurities.
Table 5: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) | Proven efficacy for separating chiral piperidine derivatives.[8][10] |
| Mobile Phase | n-Hexane:Isopropanol (95:5) with 0.1% TFA | Normal phase condition provides good selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Detection of the carbamate functional group. |
Trustworthiness through Self-Validation: A robust chiral HPLC method is self-validating. By demonstrating baseline separation (Resolution, Rs > 1.5) between the desired (3S,4S) isomer and all other potential stereoisomers ((3R,4R), (3S,4R), and (3R,4S)), the method provides unequivocal proof of stereochemical purity.
Conclusion
The structural analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a multi-faceted process that demands a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the intricate atomic connectivity. Finally, chiral HPLC provides the definitive and critical confirmation of its absolute stereochemistry and purity. Adherence to the rigorous protocols outlined in this guide ensures the high quality and reliability of this essential building block, thereby upholding the integrity of the drug development pipeline.
References
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PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
- Supporting Information for scientific publications providing characterization d
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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Mohan, R., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research Square. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
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ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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